N,N-Dimethyl-3-morpholino-3-thioxothiopropionamide
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Overview
Description
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide is a complex organic compound with a unique structure that includes a morpholine ring and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide typically involves the reaction of N,N-dimethyl-3-(4-morpholinyl)propanamide with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the thioamide group.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioamide group is particularly important for its biological activity, as it can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(4-morpholinyl)propanamide
- N,N-dimethyl-3-{2-[2-(4-morpholinyl)ethyl]-5-nitro-1H-benzimidazol-1-yl}-1-propanamine
Uniqueness
N,N-dimethyl-3-(4-morpholinyl)-3-sulfanylidenepropanethioamide is unique due to the presence of both a morpholine ring and a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioamide group, in particular, provides unique reactivity and binding capabilities that are not present in similar compounds.
Properties
CAS No. |
27759-72-4 |
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Molecular Formula |
C9H16N2OS2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-morpholin-4-yl-3-sulfanylidenepropanethioamide |
InChI |
InChI=1S/C9H16N2OS2/c1-10(2)8(13)7-9(14)11-3-5-12-6-4-11/h3-7H2,1-2H3 |
InChI Key |
PANIXMPGCXCEJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)CC(=S)N1CCOCC1 |
Origin of Product |
United States |
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